LM22B-10

Description

Properties

IUPAC Name |

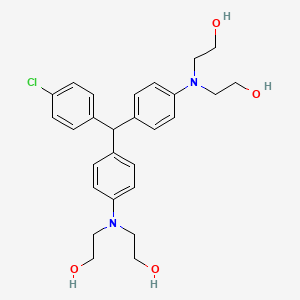

2-[4-[[4-[bis(2-hydroxyethyl)amino]phenyl]-(4-chlorophenyl)methyl]-N-(2-hydroxyethyl)anilino]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H33ClN2O4/c28-24-7-1-21(2-8-24)27(22-3-9-25(10-4-22)29(13-17-31)14-18-32)23-5-11-26(12-6-23)30(15-19-33)16-20-34/h1-12,27,31-34H,13-20H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCXQLSGBOUUVNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C2=CC=C(C=C2)N(CCO)CCO)C3=CC=C(C=C3)Cl)N(CCO)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H33ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

485.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

LM22B-10: An In-Depth Technical Guide on its Mechanism of Action in Neurons

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

LM22B-10 is a novel, blood-brain barrier permeable small molecule that functions as a co-activator of the Tropomyosin receptor kinase B (TrkB) and TrkC neurotrophin receptors.[1][2] Unlike endogenous neurotrophins such as Brain-Derived Neurotrophic Factor (BDNF) and Neurotrophin-3 (NT-3), this compound does not interact with the TrkA or p75 neurotrophin receptors (p75NTR).[3][4] Its activation of TrkB and TrkC initiates downstream signaling cascades, promoting neuronal survival, neurite outgrowth, and neurogenesis.[3] This document provides a comprehensive overview of the molecular mechanisms, experimental validation, and quantitative data associated with the action of this compound in neurons.

Core Mechanism of Action: TrkB and TrkC Co-activation

This compound exerts its neurotrophic effects by binding to the extracellular domains of TrkB and TrkC receptors. This interaction induces receptor phosphorylation and subsequent activation of key intracellular signaling pathways, including the AKT, Extracellular signal-regulated kinase (ERK), and Phospholipase C-gamma (PLC-γ) pathways. This targeted activation distinguishes this compound from native neurotrophins, which can have broader receptor interactions. Notably, the patterns of Trk and downstream signaling activation induced by this compound are distinct from those of BDNF and NT-3.

Signaling Pathway Diagram

References

- 1. This compound | activator of TrkB/TrkC (Tropomyosin-receptor kinase) neurotrophin receptor | CAS 342777-54-2 | Buy LM22B10 from Supplier InvivoChem [invivochem.com]

- 2. A small molecule TrkB/TrkC neurotrophin receptor co-activator with distinctive effects on neuronal survival and process outgrowth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A Small-Molecule TrkB/TrkC Ligand Promotes Neurogenesis and Behavioral Recovery Following Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

The Function of LM22B-10: A Technical Guide for Researchers

An In-depth Technical Guide on the Core Functions, Mechanisms, and Experimental Evaluation of the TrkB/TrkC Agonist LM22B-10.

This guide provides a comprehensive technical overview of the small molecule this compound, a co-activator of the Tropomyosin receptor kinase B (TrkB) and TrkC neurotrophin receptors. It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential and experimental application of this compound. This document summarizes key quantitative data, details experimental protocols for its characterization, and provides visual representations of its signaling pathways.

Core Function and Mechanism of Action

This compound is a blood-brain barrier permeable small molecule that selectively binds to and activates TrkB and TrkC receptors.[1][2][3][4] Unlike the endogenous neurotrophins, Brain-Derived Neurotrophic Factor (BDNF) and Neurotrophin-3 (NT-3), which also activate these receptors, this compound exhibits distinct patterns of downstream signaling activation.[2] Activation of TrkB and TrkC by this compound promotes neuronal survival, proliferation, and differentiation, and enhances neurite outgrowth, even in the presence of inhibitory glycoproteins. Notably, this compound does not interact with the p75 neurotrophin receptor (p75NTR) or the TrkA receptor.

The activation of TrkB and TrkC by this compound initiates several downstream signaling cascades, primarily the Phospholipase C-gamma (PLCγ), PI3K/AKT, and RAS/MAPK pathways. These pathways are crucial for mediating the observed neurotrophic and neuroprotective effects of the compound.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound in various in vitro and in vivo studies.

| Parameter | Value | Cell/System | Reference |

| EC₅₀ (Neurotrophic Activity) | 200-300 nM | Hippocampal cells | |

| Maximum Survival Activity vs. BDNF (0.7 nM) | 53 ± 7.2% higher | Not specified | |

| Maximum Survival Activity vs. NT-3 (0.7 nM) | 91 ± 8.6% higher | Not specified | |

| Effective Concentration for Neurite Outgrowth | 1000 nM (induces average lengths up to ~40 µM) | Not specified | |

| Binding Concentration Range (TrkB-Fc & TrkC-Fc) | 250-2000 nM (dose-dependent) | In vitro binding assay |

| Study Type | Animal Model | Dosage | Route of Administration | Observed Effects | Reference |

| In Vivo Activation of Trk Receptors | C57BL/6J mice | 0.5 mg/kg | Not specified | Activation of TrkB, TrkC, AKT, and ERK | |

| In Vivo Phosphorylation of Trk Receptors | C57BL/6J mice | 50 mg/kg | Intraperitoneal (i.p.) | Increased phosphorylation at TrkB-Y817 and TrkC-Y820 | |

| Traumatic Brain Injury Model | Rats | Not specified | Not specified | Increased proliferation of doublecortin-expressing (DCX) cells in the hippocampus and reduced cell death in the injured cortex. | |

| Aged Mouse Model | Aged mice | Not specified | Not specified | Activated synaptic TrkB and TrkC, and increased pre- and post-synaptic proteins and spine density. |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the function of this compound.

Cell Survival Assay (ViaLight™ Assay)

This protocol is adapted from studies using NIH-3T3 cells engineered to express Trk receptors.

1. Cell Culture and Seeding:

- Culture NIH-3T3-TrkB and NIH-3T3-TrkC cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 200-400 µg/mL Geneticin.

- Seed 30,000 cells per well in a 24-well plate.

- Incubate overnight to allow for cell attachment.

2. Treatment:

- Replace the culture medium with serum-free medium (e.g., 50% PBS and 50% DMEM without supplements).

- Add this compound at desired concentrations (e.g., dose-response from 1 nM to 10 µM). Include positive controls (BDNF and NT-3 at 0.7 nM) and a vehicle control.

- Incubate for 72-96 hours at 37°C in a 5% CO₂ incubator.

3. Measurement of Cell Viability:

- Lyse the cells by adding 50 µL of lysis buffer per well.

- Transfer the lysate to an opaque 96-well plate.

- Measure cell viability using the ViaLight™ Assay kit according to the manufacturer's instructions, which typically involves measuring ATP levels via a luciferase-based reaction.

Neurite Outgrowth Assay

This protocol is a general guideline for primary hippocampal or dorsal root ganglion (DRG) neurons.

1. Preparation of Culture Plates:

- Coat 24-well plates or glass coverslips with 0.1 mg/mL poly-L-lysine overnight at room temperature or for 2 hours at 37°C.

- Wash three times with sterile distilled water.

- For enhanced neurite outgrowth, subsequently coat with 5 µg/mL laminin in a suitable buffer (e.g., HBSS-CMF) for 2 hours at 37°C.

2. Neuronal Culture and Treatment:

- Isolate and culture primary neurons (e.g., hippocampal neurons from embryonic day 18 rat pups) according to standard protocols.

- Plate the neurons at an appropriate density on the coated surfaces.

- After allowing the neurons to attach, replace the medium with a defined neurobasal medium supplemented with B-27.

- Add this compound at the desired concentration (e.g., 1000 nM). Include appropriate controls.

- Incubate for 24-48 hours.

3. Staining and Analysis:

- Fix the cells with 4% paraformaldehyde (PFA) for 30 minutes at room temperature.

- Permeabilize the cells with a blocking solution containing Triton X-100.

- Incubate with a primary antibody against a neuronal marker, such as β-III tubulin (1:500 dilution), overnight at 4°C.

- Wash and incubate with a fluorescently labeled secondary antibody.

- Acquire images using a fluorescence microscope and quantify neurite length and branching using image analysis software (e.g., ImageJ with the NeuronJ plugin).

Western Blot for TrkB/TrkC Phosphorylation

This protocol describes the detection of receptor phosphorylation and downstream signaling activation.

1. Cell Lysis and Protein Quantification:

- Culture cells (e.g., NIH-3T3-TrkB/C or primary neurons) and treat with this compound (e.g., 1000 nM) for a specified time (e.g., 15-60 minutes).

- Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

- Determine the protein concentration of the lysates using a BCA or Bradford assay.

2. SDS-PAGE and Western Blotting:

- Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.

- Transfer the proteins to a PVDF or nitrocellulose membrane.

- Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) for 1 hour at room temperature.

3. Antibody Incubation:

- Incubate the membrane with primary antibodies against phospho-TrkB (e.g., pY816), phospho-TrkC, phospho-AKT (e.g., pS473), and phospho-ERK (e.g., pT202/Y204) overnight at 4°C.

- Wash the membrane three times with TBST.

- Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

4. Detection and Analysis:

- Wash the membrane again with TBST.

- Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

- To normalize for protein loading, strip the membrane and re-probe with antibodies against total TrkB, TrkC, AKT, and ERK.

- Quantify the band intensities using densitometry software.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the signaling pathways activated by this compound and a general experimental workflow for its characterization.

Caption: Signaling pathways activated by this compound.

Caption: General experimental workflow for this compound characterization.

References

LM22B-10: A Dual Agonist of TrkB and TrkC Receptors

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

LM22B-10 is a small molecule that has been identified as an agonist for two critical neurotrophin receptors: Tropomyosin receptor kinase B (TrkB) and Tropomyosin receptor kinase C (TrkC). These receptors are key players in the central nervous system, involved in neuronal survival, growth, and plasticity. The ability of this compound to activate both TrkB and TrkC makes it a valuable research tool and a potential therapeutic agent for a range of neurological disorders. This technical guide provides a comprehensive overview of this compound, including its binding characteristics, functional activity, and the signaling pathways it modulates.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound's activity on TrkB and TrkC receptors.

Table 1: In Vitro Efficacy of this compound

| Parameter | Value | Receptor(s) | Assay System |

| Neurotrophic Activity (EC₅₀) | 200-300 nM | TrkB and TrkC | Hippocampal neuron survival and neurite outgrowth |

Table 2: Receptor Binding Characteristics of this compound

| Parameter | Value | Receptor(s) | Method |

| Binding Concentration Range | 250-2000 nM | TrkB-Fc and TrkC-Fc | Dose-dependent binding assays |

| Competitive Binding | Inhibits BDNF binding to TrkB and NT-3 binding to TrkC | TrkB and TrkC | Cell-based competition assays |

Signaling Pathways

This compound activates the TrkB and TrkC receptors, leading to the initiation of downstream signaling cascades that are crucial for neuronal function. The primary pathways activated are the PI3K/Akt and MAPK/ERK pathways.

This compound Activated Signaling Pathway

Caption: Signaling pathway activated by this compound binding to TrkB and TrkC receptors.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

Cell-Based Receptor Activation and Survival Assay

This assay is used to determine the functional activity of this compound in promoting cell survival through the activation of TrkB and TrkC receptors.

Experimental Workflow: Cell Survival Assay

Caption: Workflow for determining the neurotrophic activity of this compound.

Materials:

-

NIH-3T3 cells stably expressing either human TrkB or TrkC receptors.

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and appropriate selection antibiotics.

-

This compound stock solution (in DMSO).

-

Cell viability reagent (e.g., ViaLight Assay Kit).

-

96-well cell culture plates.

-

Luminometer.

Procedure:

-

Seed the TrkB or TrkC expressing NIH-3T3 cells in a 96-well plate at a density of 5,000 cells per well.

-

Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours.

-

Prepare serial dilutions of this compound in serum-free DMEM.

-

Remove the growth medium from the wells and replace it with the this compound dilutions. Include wells with serum-free medium only as a negative control and wells with the respective neurotrophin (BDNF for TrkB, NT-3 for TrkC) as a positive control.

-

Incubate the plate for 48 to 72 hours.

-

Perform the cell viability assay according to the manufacturer's instructions.

-

Measure the luminescence using a luminometer.

-

Calculate the percentage of cell survival relative to the positive control and plot the dose-response curve to determine the EC₅₀ value.

Western Blot Analysis of Trk Receptor and Downstream Signaling Activation

This protocol is used to qualitatively and quantitatively assess the phosphorylation of TrkB, TrkC, and downstream signaling proteins Akt and ERK upon treatment with this compound.

Experimental Workflow: Western Blot Analysis

Caption: Workflow for analyzing the activation of Trk signaling pathways.

Materials:

-

Cells expressing TrkB or TrkC receptors.

-

This compound.

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

-

BCA Protein Assay Kit.

-

SDS-PAGE gels and running buffer.

-

PVDF membrane.

-

Transfer buffer.

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

-

Primary antibodies: anti-phospho-TrkB (Tyr816), anti-phospho-TrkC (Tyr820), anti-phospho-Akt (Ser473), anti-phospho-ERK1/2 (Thr202/Tyr204), and antibodies for the total forms of these proteins.

-

HRP-conjugated secondary antibodies.

-

Chemiluminescent substrate.

-

Imaging system.

Procedure:

-

Plate cells and grow to 80-90% confluency.

-

Starve the cells in serum-free medium for at least 4 hours.

-

Treat the cells with this compound at the desired concentration for various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Wash the cells with cold PBS and lyse them.

-

Determine the protein concentration of the lysates.

-

Denature the protein samples and separate them by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.

-

For normalization, strip the membrane and re-probe with an antibody against the total (non-phosphorylated) form of the protein of interest or a housekeeping protein like GAPDH or β-actin.

Conclusion

This compound is a potent dual agonist of TrkB and TrkC receptors, demonstrating significant neurotrophic activity. Its ability to activate key pro-survival and pro-growth signaling pathways, namely the PI3K/Akt and MAPK/ERK pathways, makes it an invaluable tool for studying the roles of these receptors in the nervous system. The detailed protocols provided in this guide will enable researchers to effectively utilize this compound in their studies and further explore its therapeutic potential for various neurological and psychiatric disorders.

An In-depth Technical Guide to the Downstream Signaling Pathways of LM22B-10

For Researchers, Scientists, and Drug Development Professionals

Introduction

LM22B-10 is a small molecule co-activator of the Tropomyosin receptor kinase B (TrkB) and TrkC neurotrophin receptors. It has garnered significant interest in the field of neuroscience and drug development for its potential therapeutic applications in a range of neurological disorders. By mimicking the effects of endogenous neurotrophins such as Brain-Derived Neurotrophic Factor (BDNF) and Neurotrophin-3 (NT-3), this compound promotes neuronal survival, neurite outgrowth, and synaptic plasticity. This technical guide provides a comprehensive overview of the core downstream signaling pathways activated by this compound, presenting quantitative data, detailed experimental protocols, and visual representations of the molecular cascades involved.

Core Signaling Cascades Activated by this compound

This compound selectively binds to and activates TrkB and TrkC receptors, initiating a cascade of intracellular signaling events that are crucial for its neurotrophic effects. The primary downstream pathways implicated in this compound's mechanism of action are the PI3K/Akt pathway and the MAPK/ERK pathway . Activation of these pathways is a key determinant of the pro-survival and pro-growth effects of this small molecule. While this compound also appears to induce Protein Kinase C (PKC) phosphorylation, the PI3K/Akt and MAPK/ERK pathways are the most extensively characterized.

Quantitative Analysis of Pathway Activation

The activation of key signaling proteins downstream of TrkB and TrkC by this compound has been quantified using Western blot analysis. The following tables summarize the observed changes in protein phosphorylation in response to this compound treatment in NIH-3T3 cells engineered to express TrkB or TrkC receptors.

Table 1: Effect of this compound on TrkB Downstream Signaling

| Target Protein | Treatment | Fold Change in Phosphorylation (vs. Control) | Cell Type | Reference |

| TrkB | 1000 nM this compound | ~2.5 | 3T3-TrkB | [1] |

| Akt | 1000 nM this compound | ~2.0 | 3T3-TrkB | [1] |

| ERK1/2 | 1000 nM this compound | ~2.5 | 3T3-TrkB | [1] |

| PKC | 1000 nM this compound | ~1.5 | 3T3-TrkB | [1] |

Table 2: Effect of this compound on TrkC Downstream Signaling

| Target Protein | Treatment | Fold Change in Phosphorylation (vs. Control) | Cell Type | Reference |

| TrkC | 1000 nM this compound | ~3.0 | 3T3-TrkC | [1] |

| Akt | 1000 nM this compound | ~2.5 | 3T3-TrkC | |

| ERK1/2 | 1000 nM this compound | ~3.0 | 3T3-TrkC |

Note: The fold changes are estimated from the graphical data presented in the cited literature and represent the approximate magnitude of the effect.

Signaling Pathway Diagrams

To visually represent the downstream effects of this compound, the following diagrams were generated using the Graphviz DOT language.

References

LM22B-10: A Technical Guide to its Effects on Neuronal Survival and Plasticity

For Researchers, Scientists, and Drug Development Professionals

Abstract

LM22B-10 is a small molecule co-activator of the Tropomyosin receptor kinase B (TrkB) and TrkC neurotrophin receptors. It has demonstrated significant potential in promoting neuronal survival, enhancing neurite outgrowth, and modulating synaptic plasticity. This document provides a comprehensive technical overview of the pharmacological effects of this compound, detailing its mechanism of action, summarizing quantitative data from key studies, and outlining experimental protocols for its evaluation. Visual diagrams of its signaling pathways and experimental workflows are included to facilitate a deeper understanding of its function.

Introduction

Neurotrophins, such as Brain-Derived Neurotrophic Factor (BDNF) and Neurotrophin-3 (NT-3), play a critical role in the development, maintenance, and plasticity of the nervous system.[1] Their therapeutic potential in neurodegenerative diseases and nerve injury is significant, but their use is limited by poor blood-brain barrier permeability and unfavorable pharmacokinetic properties. Small molecule mimetics that can activate their cognate receptors, TrkB and TrkC, offer a promising alternative. This compound is one such molecule, a non-peptide ligand that co-activates both TrkB and TrkC receptors, thereby initiating downstream signaling cascades that support neuronal health and function.[1][2] This guide synthesizes the current knowledge on this compound, focusing on its effects on neuronal survival and plasticity.

Mechanism of Action

This compound functions as an agonist at TrkB and TrkC receptors.[3][4] Unlike the endogenous ligands BDNF and NT-3, this compound is a small molecule that can cross the blood-brain barrier. Upon binding to the extracellular domain of TrkB and TrkC, this compound induces receptor dimerization and autophosphorylation of specific tyrosine residues within the intracellular kinase domain. This activation initiates downstream intracellular signaling cascades, primarily the Phosphoinositide 3-kinase (PI3K)/Akt and Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathways. These pathways are crucial for mediating the biological effects of this compound, including the promotion of neuronal survival and the enhancement of neurite outgrowth and synaptic plasticity.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on neuronal survival, neurite outgrowth, and receptor activation from various in vitro and in vivo studies.

Table 1: In Vitro Efficacy of this compound on Neuronal Survival

| Cell Type | Assay | Endpoint | This compound Concentration | Result | Reference |

| NIH-3T3-TrkB cells | ViaLight Assay | Cell Survival | EC50: 200-300 nM | Dose-dependent increase in survival | |

| NIH-3T3-TrkC cells | ViaLight Assay | Cell Survival | EC50: 200-300 nM | Dose-dependent increase in survival | |

| Hippocampal Neurons | Immunostaining (Tuj1) | Neuronal Survival | 1000 nM | 53 ± 7.2% increase above maximal BDNF effect | |

| Adult Hippocampal Progenitor Cells | BrdU Incorporation | Cell Proliferation | 1 µM | 73.5 ± 6% increase versus control |

Table 2: In Vitro Efficacy of this compound on Neurite Outgrowth

| Cell Type | Assay | Endpoint | This compound Concentration | Result | Reference |

| Hippocampal Neurons | Immunostaining (β-Tubulin III) | Mean Neurite Length | 1000 nM | Significant increase in neurite length (up to ~40 µm) | |

| Adult Hippocampal Progenitor Cells | Immunostaining (Tuj1) | Neurite-bearing cells | 1 µM | 193 ± 15% increase in Tuj1-expressing cells relative to control |

Table 3: In Vivo Efficacy of this compound

| Animal Model | Treatment Regimen | Endpoint | Result | Reference |

| Aged C57BL/6J Mice | 0.5 mg/kg, intranasally | TrkB, TrkC, AKT, ERK phosphorylation in hippocampus and striatum | Dose-dependent activation | |

| Traumatic Brain Injury (TBI) Rat Model | Not specified | Neuronal death in injured cortex (Fluoro-Jade C staining) | Significantly reduced cell death | |

| Traumatic Brain Injury (TBI) Rat Model | Not specified | Proliferation of doublecortin-expressing (DCX) cells in the hippocampus | Increased proliferation | |

| Alzheimer's Disease Mouse Model (hAPPLond/Swe) | Oral delivery of a derivative, PTX-BD10-2 | Cholinergic neurite integrity and neuronal atrophy | Restored neurite integrity and reduced atrophy |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the key signaling pathways activated by this compound and a typical experimental workflow for assessing its effects on neuronal survival.

Caption: Signaling pathway of this compound.

Caption: Experimental workflow for neuronal survival assay.

Detailed Experimental Protocols

In Vitro Neuronal Survival Assay

Objective: To quantify the effect of this compound on the survival of primary neurons or neuronal cell lines.

Materials:

-

Neuronal cell line (e.g., NIH-3T3 cells expressing TrkB or TrkC) or primary hippocampal neurons.

-

Culture medium (e.g., DMEM for cell lines, Neurobasal medium for primary neurons) with appropriate supplements (e.g., FBS, B-27 supplement).

-

This compound stock solution.

-

24-well or 96-well culture plates.

-

ViaLight™ Plus Cell Proliferation and Cytotoxicity BioAssay Kit (for cell lines) or immunocytochemistry reagents (for primary neurons).

-

Primary antibodies: anti-β-III tubulin (Tuj1) for neurons.

-

Secondary antibodies: Fluorescently-conjugated secondary antibodies.

-

Nuclear stain: DAPI.

-

Phosphate-buffered saline (PBS).

-

Fixative: 4% paraformaldehyde (PFA) in PBS.

-

Blocking/permeabilization buffer: PBS with 5% normal goat serum and 0.1% Triton X-100.

Procedure:

-

Cell Plating:

-

For cell lines (e.g., NIH-3T3-TrkB/C): Seed cells at a density of 30,000 cells/well in a 24-well plate.

-

For primary hippocampal neurons: Dissect hippocampi from embryonic day 18 (E18) rat or mouse embryos and dissociate into single cells. Plate neurons on poly-D-lysine coated coverslips in a 24-well plate at a suitable density.

-

-

Cell Culture: Culture cells overnight to allow for attachment. For survival assays under stress conditions, the medium is often replaced with a serum-free or low-serum medium.

-

Treatment:

-

Prepare serial dilutions of this compound in the culture medium.

-

Remove the old medium from the cells and add the medium containing different concentrations of this compound or vehicle control.

-

-

Incubation: Incubate the cells for 72-96 hours for cell lines, or 48-72 hours for primary neurons.

-

Survival Assessment:

-

For cell lines (ViaLight Assay): Follow the manufacturer's protocol. Briefly, lyse the cells and measure the ATP content, which is proportional to the number of viable cells, using a luminometer.

-

For primary neurons (Immunocytochemistry):

-

Fix the cells with 4% PFA for 15-20 minutes at room temperature.

-

Wash three times with PBS.

-

Permeabilize and block non-specific binding with blocking/permeabilization buffer for 1 hour at room temperature.

-

Incubate with primary antibody (e.g., anti-Tuj1) overnight at 4°C.

-

Wash three times with PBS.

-

Incubate with fluorescently-conjugated secondary antibody and DAPI for 1-2 hours at room temperature, protected from light.

-

Wash three times with PBS and mount coverslips on microscope slides.

-

-

-

Data Analysis:

-

For the ViaLight assay, normalize the luminescence signal of treated wells to the control wells.

-

For immunocytochemistry, capture images using a fluorescence microscope. Count the number of Tuj1-positive cells in multiple random fields for each condition. Express the results as a percentage of the control condition.

-

Western Blotting for Trk and Downstream Signaling Protein Phosphorylation

Objective: To determine the effect of this compound on the phosphorylation of TrkB, TrkC, Akt, and ERK.

Materials:

-

Cultured neuronal cells.

-

This compound.

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

BCA protein assay kit.

-

SDS-PAGE gels and running buffer.

-

Transfer apparatus and PVDF or nitrocellulose membranes.

-

Blocking buffer: 5% Bovine Serum Albumin (BSA) or non-fat dry milk in Tris-buffered saline with 0.1% Tween-20 (TBST).

-

Primary antibodies: anti-phospho-TrkB (e.g., Tyr817), anti-total-TrkB, anti-phospho-TrkC (e.g., Tyr820), anti-total-TrkC, anti-phospho-Akt (e.g., Ser473), anti-total-Akt, anti-phospho-ERK1/2 (e.g., Thr202/Tyr204), anti-total-ERK1/2.

-

Horseradish peroxidase (HRP)-conjugated secondary antibodies.

-

Enhanced chemiluminescence (ECL) substrate.

-

Imaging system for chemiluminescence detection.

Procedure:

-

Cell Treatment and Lysis:

-

Plate and culture neuronal cells to near confluence.

-

Treat cells with this compound or vehicle for the desired time (e.g., 15-60 minutes).

-

Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.

-

Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

-

Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.

-

Sample Preparation: Mix a standardized amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5 minutes.

-

SDS-PAGE and Transfer:

-

Load samples onto an SDS-PAGE gel and separate proteins by electrophoresis.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

-

Detection and Analysis:

-

Apply ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

-

Quantify the band intensities using densitometry software.

-

Normalize the intensity of the phospho-protein band to the corresponding total protein band.

-

Conclusion

This compound represents a significant advancement in the development of small molecule neurotrophin mimetics. Its ability to co-activate TrkB and TrkC receptors and subsequently stimulate pro-survival and pro-plasticity signaling pathways underscores its therapeutic potential for a range of neurological disorders. The quantitative data and experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals seeking to further investigate and harness the beneficial effects of this compound and similar compounds. Future studies should continue to explore its efficacy in various disease models and further elucidate the nuances of its signaling mechanisms.

References

- 1. Neurite Outgrowth Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A small molecule TrkB/TrkC neurotrophin receptor co-activator with distinctive effects on neuronal survival and process outgrowth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A Small-Molecule TrkB/TrkC Ligand Promotes Neurogenesis and Behavioral Recovery Following Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | activator of TrkB/TrkC (Tropomyosin-receptor kinase) neurotrophin receptor | CAS 342777-54-2 | Buy LM22B10 from Supplier InvivoChem [invivochem.com]

LM22B-10: A Technical Guide to a Novel TrkB/TrkC Co-Activator

For Researchers, Scientists, and Drug Development Professionals

Abstract

LM22B-10 is a novel, small-molecule, blood-brain barrier-permeant ligand that co-activates Tropomyosin receptor kinase B (TrkB) and TrkC.[1][2] Identified through in silico screening, this compound has demonstrated significant neurotrophic and neuroprotective properties in a variety of preclinical models.[3] this compound promotes neuronal survival, stimulates neurite outgrowth, and enhances neurogenesis, making it a promising therapeutic candidate for neurological disorders such as traumatic brain injury and neurodegenerative diseases.[1][2] This document provides an in-depth technical overview of the discovery, mechanism of action, and key experimental findings related to this compound.

Discovery and Development

This compound was identified through an in silico screening process coupled with low-throughput neuronal survival screening. This approach aimed to discover non-peptide small molecules capable of activating Trk receptors. Unlike previously identified small-molecule Trk ligands, this compound was found to uniquely bind to and activate both TrkB and TrkC receptors. A derivative of this compound, designated PTX-BD10-2, has since been developed with improved oral bioavailability.

Mechanism of Action

This compound functions as a co-activator of TrkB and TrkC neurotrophin receptors. It selectively binds to these receptors, inducing their activation and initiating downstream signaling cascades. This activation leads to the phosphorylation of key downstream signaling proteins, including Akt and ERK, which are crucial mediators of cell survival and plasticity. Notably, this compound's activity is independent of the p75 neurotrophin receptor (p75NTR).

Signaling Pathway Diagram

Caption: Signaling pathway of this compound activating TrkB and TrkC.

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro and in vivo studies of this compound.

Table 1: In Vitro Efficacy of this compound

| Parameter | Cell Type | Value/Effect | Reference |

| EC50 (Neurotrophic Activity) | Hippocampal Neurons | 200-300 nM | |

| Neuronal Survival | Hippocampal Neurons | 53 ± 7.2% above BDNF max | |

| Hippocampal Neurons | 91 ± 8.6% above NT-3 max | ||

| Neurite Outgrowth (1000 nM) | Hippocampal Neurons | Induces neurites up to ~40 µM in average length | |

| Hippocampal Neurons in inhibitory environment (CSPG) | 92 ± 8% increase in neurite length | ||

| Hippocampal Neurons in inhibitory environment (MAG) | 57 ± 6% increase in neurite length | ||

| TrkB/TrkC Binding | TrkB-Fc and TrkC-Fc | Dose-dependent binding in the range of 250-2000 nM |

Table 2: In Vivo Effects of this compound

| Animal Model | Dosage | Effect | Reference |

| C57BL/6J Mice | 0.5 mg/kg | Activation of TrkB, TrkC, Akt, and ERK | |

| C57BL/6J Mice | 50 mg/kg (i.p.) | Increased phosphorylation at TrkBY817 and TrkCY820 | |

| Aged Mice | Not Specified | Activates synaptic TrkB and TrkC, increases pre- and post-synaptic proteins and spine density | |

| Rat Model of TBI (CCI) | Not Specified | Increased proliferation of doublecortin-expressing (DCX) cells in the hippocampus and significantly reduced cell death in the injured cortex |

Experimental Protocols

Cell Survival Assay (ViaLight™ Assay)

This protocol is adapted from studies evaluating the neurotrophic activity of this compound.

Objective: To quantify the effect of this compound on neuronal cell survival.

Materials:

-

NIH-3T3 cells expressing TrkA, TrkB, or TrkC

-

DMEM supplemented with 10% FBS and appropriate selection antibiotics (e.g., Geneticin for Trk-expressing cells)

-

This compound, BDNF, NT-3

-

24-well and opaque 96-well culture plates

-

ViaLight™ Assay Kit (Lonza)

Procedure:

-

Cell Seeding: Plate NIH-3T3-Trk expressing cells in 24-well plates at a density of 30,000 cells/well.

-

Culture Conditions: Culture cells in DMEM with 10% FBS and selection antibiotics. Prior to treatment, switch to a serum-free medium consisting of 50% PBS and 50% DMEM.

-

Treatment: Add this compound (e.g., 1000 nM) or control growth factors (e.g., 0.7 nM BDNF or NT-3) to the cells.

-

Incubation: Incubate the plates for 72-96 hours.

-

Cell Lysis: Suspend cells in 50 µL of lysis buffer provided in the ViaLight™ Assay Kit.

-

Luminescence Measurement: Transfer the cell lysate to an opaque 96-well plate and measure luminescence according to the ViaLight™ Assay Kit instructions.

Experimental Workflow: Cell Survival Assay

Caption: Workflow for assessing cell survival with this compound.

Neurite Outgrowth Assay

This protocol provides a general framework for assessing the effect of this compound on neurite extension.

Objective: To quantify the neuritogenic effects of this compound.

Materials:

-

Primary hippocampal neurons

-

Neurobasal medium supplemented with B27

-

Poly-D-lysine coated coverslips or plates

-

This compound

-

Primary antibody (e.g., anti-β-III tubulin)

-

Fluorescently labeled secondary antibody

-

Fluorescence microscope and image analysis software

Procedure:

-

Neuron Plating: Plate primary hippocampal neurons on poly-D-lysine coated surfaces in Neurobasal medium with B27 supplement.

-

Treatment: After allowing the neurons to adhere, treat the cultures with this compound at the desired concentration (e.g., 1000 nM).

-

Incubation: Incubate the cultures for 24-48 hours.

-

Immunofluorescence Staining:

-

Fix the cells with 4% paraformaldehyde.

-

Permeabilize the cells with a detergent (e.g., Triton X-100).

-

Block with a suitable blocking buffer (e.g., BSA in PBS).

-

Incubate with a primary antibody against a neuronal marker (e.g., β-III tubulin).

-

Wash and incubate with a fluorescently labeled secondary antibody.

-

-

Imaging and Analysis:

-

Acquire images using a fluorescence microscope.

-

Quantify neurite length and complexity using image analysis software (e.g., ImageJ with NeuronJ plugin).

-

Experimental Workflow: Neurite Outgrowth Assay

Caption: Workflow for quantifying neurite outgrowth induced by this compound.

Controlled Cortical Impact (CCI) Injury Model

This protocol describes a standard procedure for inducing traumatic brain injury in rodents to evaluate the neuroprotective effects of this compound.

Objective: To assess the in vivo efficacy of this compound in a model of traumatic brain injury.

Materials:

-

Adult male Sprague-Dawley rats

-

Stereotaxic frame

-

CCI device (pneumatic or electromagnetic)

-

Anesthesia (e.g., isoflurane)

-

Surgical tools

-

This compound formulation for in vivo administration

Procedure:

-

Anesthesia and Surgery:

-

Anesthetize the rat and mount it in a stereotaxic frame.

-

Perform a craniotomy over the desired cortical region, keeping the dura mater intact.

-

-

Induction of Injury:

-

Position the CCI impactor tip perpendicular to the exposed dura.

-

Induce a cortical impact with controlled parameters (e.g., velocity, depth, and dwell time).

-

-

Treatment:

-

Administer this compound or vehicle control at specified time points post-injury (e.g., intraperitoneally).

-

-

Post-operative Care:

-

Suture the incision and provide post-operative care, including analgesics and monitoring.

-

-

Outcome Assessment:

-

At designated endpoints, sacrifice the animals and perform histological or behavioral analyses to assess lesion volume, cell death, neurogenesis, and functional recovery.

-

Conclusion

This compound is a potent and selective co-activator of TrkB and TrkC receptors with significant potential for the treatment of neurological disorders. Its ability to promote neuronal survival and regeneration, coupled with its blood-brain barrier permeability, makes it a compelling candidate for further drug development. The data and protocols presented in this guide provide a comprehensive resource for researchers and scientists working to advance our understanding and application of this promising therapeutic agent.

References

- 1. researchgate.net [researchgate.net]

- 2. A Small-Molecule TrkB/TrkC Ligand Promotes Neurogenesis and Behavioral Recovery Following Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A small molecule TrkB/TrkC neurotrophin receptor co-activator with distinctive effects on neuronal survival and process outgrowth - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of LM22B-10 in Neuroprotection: A Technical Guide

Abstract

LM22B-10 is a small molecule, blood-brain barrier-permeant ligand that co-activates Tropomyosin receptor kinase B (TrkB) and C (TrkC).[1][2] This technical guide provides an in-depth overview of the neuroprotective role of this compound, focusing on its mechanism of action, signaling pathways, and experimental evidence. It is intended for researchers, scientists, and drug development professionals in the field of neuroscience.

Introduction

Neurotrophins, such as Brain-Derived Neurotrophic Factor (BDNF) and Neurotrophin-3 (NT-3), play critical roles in neuronal survival, differentiation, and plasticity through their interaction with Trk receptors.[2][3] However, their therapeutic potential is limited by poor blood-brain barrier permeability and unfavorable pharmacokinetic properties. Small molecule Trk receptor agonists that mimic the effects of neurotrophins offer a promising alternative. This compound has emerged as a significant compound in this class, demonstrating potent neuroprotective and neurogenic effects in a variety of preclinical models.[1] Unlike native neurotrophins, this compound exhibits the unique ability to co-activate both TrkB and TrkC receptors, leading to distinct patterns of downstream signaling.

Mechanism of Action and Signaling Pathways

This compound exerts its neuroprotective effects by binding to and activating TrkB and TrkC receptors. This activation is independent of the p75 neurotrophin receptor (p75NTR). Upon binding, this compound induces the phosphorylation of the Trk receptors, initiating downstream signaling cascades that are crucial for neuronal survival and growth.

The primary signaling pathways activated by this compound include:

-

PI3K/Akt Pathway: Activation of this pathway is a key driver of the pro-survival effects of this compound.

-

MAPK/ERK Pathway: This pathway is also engaged by this compound and contributes to its effects on neuronal differentiation and plasticity.

Interestingly, the signaling patterns induced by this compound are distinct from those of BDNF and NT-3. This difference may underlie some of the unique biological effects of this compound, such as its ability to promote neurite outgrowth in the presence of inhibitory molecules.

Signaling Pathway Diagram

Caption: this compound signaling pathway.

Quantitative Data on Neuroprotective Effects

The neuroprotective and neurogenic properties of this compound have been quantified in various in vitro and in vivo studies. The following tables summarize key findings.

Table 1: In Vitro Efficacy of this compound

| Parameter | Cell Type | This compound Concentration | Result | Reference |

| EC50 for Survival | Not Specified | 200-300 nM | - | |

| Maximal Survival | Not Specified | 0.7 nM | 53 ± 7.2% above BDNF | |

| Maximal Survival | Not Specified | 0.7 nM | 91 ± 8.6% above NT-3 | |

| Neurite Outgrowth | Hippocampal Neurons | 1000 nM | Induces neurites of significantly larger average lengths, up to ~40 μM | |

| Neuronal Differentiation | Adult Hippocampal Progenitors (AHP) & Embryonic Neural Stem (ENS) cells | 1 µM | Significantly increased Tuj1+ cells (p < 0.0001 vs. control) |

Table 2: In Vivo Efficacy of this compound

| Animal Model | Treatment | Outcome Measure | Result | Reference |

| Traumatic Brain Injury (Rat) | This compound | Cell Death (Fluoro-Jade C staining) in injured cortex | Significantly reduced FJC-positive cells (p = 0.002 vs. vehicle) | |

| Traumatic Brain Injury (Rat) | This compound | Proliferation of doublecortin-expressing (DCX) cells in the hippocampus | Increased proliferation | |

| Aged Mice | This compound (0.5 mg/kg) | Trk and downstream signaling activation in hippocampus and striatum | Activated TrkB, TrkC, Akt, and ERK | |

| Aged Mice | This compound | Hippocampal dendritic spine density | Increased | |

| Alzheimer's Disease (APP L/S Mouse Model) | PTX-BD10-2 (this compound derivative) | Cholinergic neurite integrity in NBM and VDB | Restored | |

| Alzheimer's Disease (APP L/S Mouse Model) | PTX-BD10-2 | NBM neuronal atrophy | Reduced | |

| Alzheimer's Disease (APP L/S Mouse Model) | PTX-BD10-2 | Tau pathology in NBM | Reduced |

Detailed Experimental Protocols

In Vitro Cell Survival Assays

Objective: To determine the effect of this compound on neuronal survival.

Cell Lines:

-

NIH-3T3 cells stably expressing TrkA, TrkB, TrkC, or p75NTR.

-

Primary hippocampal neurons.

Methodology:

-

Cells are seeded in 96-well plates in their respective growth media.

-

After attachment, the medium is replaced with a serum-free medium.

-

This compound, BDNF, or NT-3 are added at various concentrations.

-

Cells are incubated for 48-72 hours.

-

Cell viability is assessed using a standard assay such as the Cell Counting Kit-8 or ViaLight Assay.

Neurite Outgrowth Assays

Objective: To evaluate the effect of this compound on neurite extension.

Cell Lines:

-

Primary hippocampal neurons.

Methodology:

-

Dissociated hippocampal neurons are plated on coated coverslips.

-

After a short period to allow for attachment, the culture medium is replaced with a medium containing this compound, BDNF, or NT-3.

-

For experiments in an inhibitory environment, glycoproteins can be added to the culture.

-

After 24-48 hours, cells are fixed and immunostained for neuronal markers (e.g., Tuj1).

-

Neurite length is quantified using imaging software.

In Vivo Traumatic Brain Injury Model

Objective: To assess the neuroprotective effects of this compound in a model of TBI.

Animal Model:

-

Adult male Sprague-Dawley rats.

Methodology:

-

Animals are subjected to a controlled cortical impact (CCI) injury.

-

This compound or vehicle is administered (e.g., intraperitoneally) at specified time points post-injury.

-

Behavioral tests (e.g., Barnes maze for spatial memory) are conducted to assess functional recovery.

-

At the end of the study, animals are euthanized, and brain tissue is collected for histological analysis.

-

Immunohistochemistry is performed to assess cell death (Fluoro-Jade C staining), neurogenesis (BrdU or DCX staining), and other markers of interest.

Experimental Workflow Diagram

Caption: Workflow for in vivo TBI studies.

Discussion and Future Directions

This compound represents a significant advancement in the development of small molecule neurotrophin mimetics. Its ability to co-activate TrkB and TrkC receptors provides a unique pharmacological profile with potent neuroprotective and neurogenic effects. The preclinical data strongly support its potential as a therapeutic agent for a range of neurological disorders, including traumatic brain injury and Alzheimer's disease.

A derivative of this compound, PTX-BD10-2, has been developed with improved oral bioavailability, further enhancing its clinical translational potential. Studies with this derivative have shown promising results in an Alzheimer's disease mouse model, even when administered at an advanced pathological stage.

Future research should focus on:

-

Elucidating the precise molecular interactions between this compound and the Trk receptors.

-

Conducting further preclinical studies in a wider range of neurodegenerative disease models.

-

Initiating clinical trials to evaluate the safety and efficacy of this compound or its derivatives in human patients.

Conclusion

This compound is a promising small molecule TrkB/TrkC co-agonist with robust neuroprotective properties. Its distinct mechanism of action and demonstrated efficacy in preclinical models highlight its potential as a novel therapeutic for various neurological conditions. The data summarized in this technical guide provide a comprehensive overview for researchers and drug developers interested in advancing this and similar compounds towards clinical application.

References

- 1. A Small-Molecule TrkB/TrkC Ligand Promotes Neurogenesis and Behavioral Recovery Following Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A small molecule TrkB/TrkC neurotrophin receptor co-activator with distinctive effects on neuronal survival and process outgrowth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

LM22B-10: A Technical Guide to its Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

LM22B-10 is a small molecule co-activator of the Tropomyosin receptor kinase B (TrkB) and TrkC neurotrophin receptors. It has demonstrated significant potential in promoting neuronal survival, differentiation, and neurite outgrowth, making it a molecule of high interest in the field of neuroscience and drug development for neurodegenerative diseases. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound, supported by detailed experimental protocols and signaling pathway diagrams.

Chemical Structure and Physicochemical Properties

This compound, with the chemical name 2,2',2'',2'''-[[(4-Chlorophenyl)methylene]bis(4,1-phenylenenitrilo)]tetrakisethanol, is a blood-brain barrier permeant compound.[1] Its key chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | 2-[[4-[[4-[Bis-(2-hydroxyethyl)-amino]-phenyl]-(4-chloro-phenyl)-methyl]-phenyl]-(2-hydroxy-ethyl)-amino]-ethanol | [1] |

| CAS Number | 342777-54-2 | [1] |

| Molecular Formula | C27H33ClN2O4 | [1] |

| Molecular Weight | 485.01 g/mol | [1] |

| Appearance | Powder | |

| Solubility | Soluble in DMSO (97 mg/mL) and Ethanol (97 mg/mL). Insoluble in water. | |

| Storage | Store as powder at -20°C for up to 3 years. Store in solvent at -80°C for up to 1 year. |

Biological Activity and Mechanism of Action

This compound selectively binds to and activates TrkB and TrkC receptors, thereby mimicking the effects of their endogenous ligands, brain-derived neurotrophic factor (BDNF) and neurotrophin-3 (NT-3), respectively. This activation triggers downstream signaling cascades, primarily the AKT and ERK pathways, which are crucial for promoting neuronal survival, growth, and plasticity.

In Vitro Activity

-

Neurotrophic Activity: this compound exhibits potent neurotrophic activity with an EC50 of 200-300 nM in hippocampal cells. It has been shown to improve cell survival and significantly increase neurite outgrowth.

-

Receptor Binding: this compound binds to the extracellular domains of TrkB and TrkC, but not TrkA or the p75 neurotrophin receptor (p75NTR).

-

Signaling Pathway Activation: Treatment of neuronal cells with this compound leads to the phosphorylation and activation of TrkB, TrkC, AKT, and ERK.

In Vivo Activity

-

Brain Penetrance: this compound is capable of crossing the blood-brain barrier.

-

Trk Activation in the Brain: In vivo studies in mice have demonstrated that administration of this compound leads to the activation of TrkB and TrkC in the hippocampus and striatum.

The signaling pathway activated by this compound is depicted in the following diagram:

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound.

Cell Survival Assay

This protocol is adapted from studies demonstrating the pro-survival effects of this compound on neuronal cells.

Materials:

-

NIH-3T3 cells stably expressing TrkB or TrkC

-

DMEM supplemented with 10% FBS and appropriate selection antibiotics

-

This compound stock solution (in DMSO)

-

96-well clear-bottom black plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

-

Luminometer

Procedure:

-

Seed NIH-3T3-TrkB or -TrkC cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of culture medium.

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours.

-

Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.1%.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.

-

Incubate the plate for 48 to 72 hours.

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

-

Add 100 µL of CellTiter-Glo® reagent to each well.

-

Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure luminescence using a luminometer.

Neurite Outgrowth Assay

This protocol outlines a method to quantify the effect of this compound on neurite extension in primary neurons or neuronal cell lines.

Materials:

-

Primary hippocampal neurons or a suitable neuronal cell line (e.g., PC12)

-

Poly-D-lysine coated plates or coverslips

-

Neuronal culture medium

-

This compound stock solution (in DMSO)

-

4% Paraformaldehyde (PFA) in PBS

-

Permeabilization buffer (0.25% Triton X-100 in PBS)

-

Blocking buffer (5% BSA in PBS)

-

Primary antibody against a neuronal marker (e.g., β-III tubulin)

-

Fluorescently labeled secondary antibody

-

DAPI for nuclear staining

-

Fluorescence microscope and image analysis software

Procedure:

-

Plate neurons on poly-D-lysine coated surfaces and allow them to adhere for 24 hours.

-

Treat the neurons with various concentrations of this compound or vehicle control.

-

Incubate for 48 to 72 hours to allow for neurite extension.

-

Fix the cells with 4% PFA for 15 minutes at room temperature.

-

Wash three times with PBS.

-

Permeabilize the cells with permeabilization buffer for 10 minutes.

-

Wash three times with PBS.

-

Block non-specific binding with blocking buffer for 1 hour at room temperature.

-

Incubate with the primary antibody (e.g., anti-β-III tubulin, 1:500 dilution in blocking buffer) overnight at 4°C.

-

Wash three times with PBS.

-

Incubate with the fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse, 1:1000 dilution in blocking buffer) for 1 hour at room temperature in the dark.

-

Wash three times with PBS.

-

Counterstain with DAPI for 5 minutes.

-

Mount the coverslips or image the plate using a fluorescence microscope.

-

Quantify neurite length and branching using image analysis software (e.g., ImageJ with NeuronJ plugin).

Western Blot for Trk and Downstream Signaling Activation

This protocol is for detecting the phosphorylation of TrkB/C, AKT, and ERK upon this compound treatment.

Materials:

-

Neuronal cells

-

This compound stock solution

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane and transfer apparatus

-

Blocking buffer (5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-p-TrkB (Tyr817), anti-TrkB, anti-p-AKT (Ser473), anti-AKT, anti-p-ERK1/2 (Thr202/Tyr204), anti-ERK1/2, anti-GAPDH

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Plate neuronal cells and grow to 80-90% confluency.

-

Serum-starve the cells for 4-6 hours.

-

Treat the cells with this compound (e.g., 1 µM) for various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Wash the cells with ice-cold PBS and lyse with RIPA buffer.

-

Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C.

-

Collect the supernatant and determine the protein concentration using the BCA assay.

-

Denature the protein samples by boiling in Laemmli buffer for 5 minutes.

-

Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

To analyze total protein levels, the membrane can be stripped and re-probed with antibodies against the total forms of the proteins of interest and a loading control like GAPDH.

Conclusion

This compound is a valuable research tool for investigating the roles of TrkB and TrkC signaling in the nervous system. Its ability to promote neuronal survival and neurite outgrowth highlights its therapeutic potential for a range of neurological disorders. The detailed protocols provided in this guide offer a starting point for researchers to further explore the biological functions and therapeutic applications of this promising small molecule.

References

The Nature of LM22B-10's Interaction with p75NTR: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract: LM22B-10 is a small molecule agonist of the Tropomyosin receptor kinase B (TrkB) and TrkC neurotrophin receptors, demonstrating potent effects on neuronal survival and neurite outgrowth.[1][2] While its engagement with Trk receptors is well-documented, its relationship with the p75 neurotrophin receptor (p75NTR) is more nuanced, characterized by a lack of direct binding but significant indirect functional modulation. This technical guide provides an in-depth analysis of the experimental evidence defining the interaction between this compound and p75NTR, offering detailed methodologies, quantitative data, and pathway visualizations to inform future research and therapeutic development.

Direct Binding Analysis: Assessing a Direct Interaction

Initial investigations into the binding profile of this compound sought to determine its specificity for neurotrophin receptors. These studies have consistently shown that this compound does not directly bind to the p75NTR.

Binding Assays: In studies utilizing the extracellular domain/Fc fusion proteins of various neurotrophin receptors, this compound demonstrated dose-dependent binding to TrkB-Fc and TrkC-Fc.[2][3] However, no detectable binding to p75NTR-Fc was observed, even at high concentrations.[3] Furthermore, competition studies in NIH-3T3 cells expressing specific receptors revealed that this compound could inhibit the binding of Brain-Derived Neurotrophic Factor (BDNF) to TrkB and Neurotrophin-3 (NT-3) to TrkC, but had no effect on neurotrophin binding to p75NTR.

Functional Assays in p75NTR-Only Cells: To corroborate these binding data, functional assays were performed in cell lines engineered to express only p75NTR. In these NIH-3T3-p75NTR cells, this compound did not support cell survival, further indicating a lack of direct functional engagement with this receptor in the absence of Trk co-expression.

Indirect Functional Interaction: Unraveling the Crosstalk

Despite the absence of direct binding, compelling evidence points to an indirect functional interaction between this compound and p75NTR in cells where both Trk and p75NTR receptors are present. This interaction appears to modulate the neurotrophic outcomes of this compound.

Differential Effects on Neuronal Survival: In NIH-3T3 cells co-expressing TrkB and p75NTR, the presence of p75NTR significantly diminished the survival-promoting effects of BDNF. In stark contrast, the pro-survival activity of this compound was unaffected by the co-expression of p75NTR. This suggests that this compound circumvents the inhibitory influence that p75NTR exerts on TrkB signaling in the presence of its natural ligand.

Modulation of Neurite Outgrowth: The influence of p75NTR on this compound's activity is further highlighted in studies of neurite outgrowth in hippocampal neurons. The application of a p75NTR function-blocking antibody or the use of p75NTR siRNA to knock down its expression led to a significant enhancement of neurite outgrowth induced by this compound. This effect was not observed with the native neurotrophins BDNF or NT-3, indicating a unique interplay between this compound-activated Trk signaling and the p75NTR pathway.

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies investigating the this compound and p75NTR interaction.

| Parameter | This compound | Reference Neurotrophin (BDNF/NT-3) | Source |

| Binding to p75NTR-Fc | No detectable binding | - | |

| EC50 for Survival | 200-300 nM (in TrkB/TrkC expressing cells) | - | |

| Effect on Survival in p75NTR-only cells | No effect | No effect | |

| Survival in TrkB/p75NTR cells (vs. TrkB only) | No significant change | Significantly reduced | |

| Neurite Outgrowth with p75NTR blockade | Significantly increased | No significant change |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the proposed signaling interactions and a typical experimental workflow for their investigation.

References

LM22B-10: A Technical Guide to its Activation of AKT and ERK Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

LM22B-10 is a small molecule co-activator of the Tropomyosin receptor kinase B (TrkB) and TrkC neurotrophin receptors. It has garnered significant interest in the field of neuroscience and drug development for its potential therapeutic applications in neurodegenerative diseases. This compound mimics the neurotrophic effects of Brain-Derived Neurotrophic Factor (BDNF) and Neurotrophin-3 (NT-3), promoting neuronal survival and neurite outgrowth.[1][2] A key aspect of its mechanism of action involves the activation of downstream intracellular signaling cascades, most notably the PI3K/AKT and MAPK/ERK pathways. This guide provides an in-depth technical overview of the activation of these pathways by this compound, presenting quantitative data, detailed experimental protocols, and visual representations of the signaling events.

Data Presentation: Quantitative Analysis of AKT and ERK Activation

This compound induces the phosphorylation of both AKT and ERK in a TrkB and TrkC-dependent manner.[1][3] The activation of these pathways is a critical downstream event that mediates the neurotrophic effects of the compound. While precise fold-change values from densitometric analysis of Western blots are not explicitly stated in the primary literature, a qualitative and estimated quantitative analysis of published data is summarized below.

Table 1: In Vitro Activation of AKT and ERK by this compound

| Cell Line | Treatment | Concentration | Duration | Target Protein | Phosphorylation Status | Estimated Fold Change (vs. Control) | Reference |

| 3T3-TrkB | This compound | 1000 nM | 1 hour | AKT | Phosphorylated | Moderately Increased | [3] |

| 3T3-TrkB | This compound | 1000 nM | 1 hour | ERK | Phosphorylated | Moderately Increased | |

| 3T3-TrkC | This compound | 1000 nM | 1 hour | AKT | Phosphorylated | Moderately Increased | |

| 3T3-TrkC | This compound | 1000 nM | 1 hour | ERK | Phosphorylated | Moderately Increased | |

| 3T3-TrkB | BDNF | 0.7 nM | 1 hour | AKT | Phosphorylated | Substantially Increased | |

| 3T3-TrkB | BDNF | 0.7 nM | 1 hour | ERK | Phosphorylated | Substantially Increased |

Note: The "Estimated Fold Change" is a qualitative interpretation based on the visual data presented in the cited literature. The original research states that this compound induced detectable phosphorylation of AKT and ERK, "though to a substantially lesser degree than BDNF".

Table 2: In Vivo Activation of AKT and ERK by this compound

| Animal Model | Treatment | Dosage | Route of Administration | Tissue | Target Protein | Phosphorylation Status | Reference |

| C57BL/6J mice | This compound | 0.5 mg/kg | Not Specified | Not Specified | AKT | Activated | |

| C57BL/6J mice | This compound | 0.5 mg/kg | Not Specified | Not Specified | ERK | Activated | |

| Aged mice | This compound | 50 mg/kg | Intraperitoneal (i.p.) | Hippocampus and Striatum | Downstream signaling | Activated |

Signaling Pathways Visualization

The activation of AKT and ERK by this compound is initiated by its binding to TrkB and TrkC receptors. The following diagrams illustrate the signaling cascades.

Caption: this compound activates TrkB/TrkC, leading to the initiation of the PI3K/AKT and MAPK/ERK pathways.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize the activation of AKT and ERK pathways by this compound. These protocols are compiled from the primary literature and standard laboratory procedures.

Cell Culture and Treatment

This protocol describes the culture of NIH-3T3 cells stably expressing Trk receptors and their treatment with this compound.

-

Cell Lines: NIH-3T3 cells stably expressing either human TrkB (3T3-TrkB) or TrkC (3T3-TrkC) are commonly used.

-

Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and a selection antibiotic (e.g., 200-400 µg/mL G418 for Trk-expressing cells).

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO₂.

-

Treatment Protocol:

-

Seed cells in appropriate culture vessels (e.g., 6-well plates for Western blotting).

-

Grow cells to 50-60% confluency.

-

For serum starvation, replace the growth medium with serum-free DMEM for 4-6 hours prior to treatment.

-

Prepare a stock solution of this compound in DMSO. Dilute the stock solution in serum-free DMEM to the desired final concentration (e.g., 1000 nM).

-

Add the this compound containing medium to the cells and incubate for the desired time (e.g., 1 hour).

-

For control experiments, treat cells with vehicle (DMSO) or a known agonist such as BDNF (for TrkB) or NT-3 (for TrkC).

-

Caption: Workflow for the treatment of Trk-expressing cells with this compound.

Western Blotting for AKT and ERK Phosphorylation

This protocol details the detection of phosphorylated AKT (p-AKT) and ERK (p-ERK) by Western blotting.

-

Cell Lysis:

-

After treatment, wash the cells once with ice-cold Phosphate Buffered Saline (PBS).

-

Lyse the cells in RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors (e.g., PMSF, aprotinin, leupeptin, sodium orthovanadate, sodium fluoride).

-

Scrape the cells and collect the lysate.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the protein extract.

-

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.

-

SDS-PAGE and Transfer:

-

Denature 20-30 µg of protein per lane by boiling in Laemmli sample buffer.

-

Separate the proteins on a 10% SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies specific for p-AKT (e.g., Ser473) and p-ERK (e.g., Thr202/Tyr204) overnight at 4°C. Recommended antibody dilutions should be determined empirically but often range from 1:1000 to 1:2000.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again as in step 3.

-

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of the phospho-antibodies and re-probed with antibodies against total AKT and total ERK.

Caption: General workflow for Western blot analysis of AKT and ERK phosphorylation.

Immunoprecipitation of Trk Receptors

This protocol is for the immunoprecipitation of TrkB or TrkC to analyze their phosphorylation status.

-

Cell Lysis: Prepare cell lysates as described in the Western blotting protocol, using a non-denaturing lysis buffer (e.g., Triton X-100 based buffer).

-

Pre-clearing: (Optional) Pre-clear the lysate by incubating with protein A/G agarose beads for 30 minutes at 4°C to reduce non-specific binding.

-

Immunoprecipitation:

-

Incubate 200-500 µg of protein lysate with a primary antibody specific for TrkB or TrkC (e.g., 1-2 µg) overnight at 4°C with gentle rotation.

-

Add 20-30 µL of protein A/G agarose beads and incubate for another 2-4 hours at 4°C.

-

-

Washing:

-

Pellet the beads by centrifugation and discard the supernatant.

-

Wash the beads three to five times with ice-cold lysis buffer.

-

-

Elution:

-

Elute the immunoprecipitated proteins by resuspending the beads in Laemmli sample buffer and boiling for 5 minutes.

-

Pellet the beads and collect the supernatant for analysis by Western blotting with a phospho-tyrosine specific antibody.

-

Kinase Assay for AKT and ERK Activity

This protocol outlines a general procedure for measuring the kinase activity of AKT and ERK.

-

Immunoprecipitation: Immunoprecipitate AKT or ERK from cell lysates as described above, but do not elute in denaturing buffer.

-

Kinase Reaction:

-

Wash the immunoprecipitated beads with kinase assay buffer.

-

Resuspend the beads in kinase assay buffer containing a specific substrate for either AKT (e.g., GSK-3 fusion protein) or ERK (e.g., Elk-1 fusion protein) and ATP.

-

Incubate the reaction mixture at 30°C for 20-30 minutes.

-

-

Detection:

-

Terminate the reaction by adding SDS sample buffer.

-

Analyze the phosphorylation of the substrate by Western blotting using a phospho-specific antibody against the substrate.

-

Alternatively, use a radioactive assay with [γ-³²P]ATP and measure the incorporation of ³²P into the substrate by autoradiography.

-

Conclusion

This compound effectively activates the AKT and ERK signaling pathways downstream of TrkB and TrkC receptor engagement. This activation is a cornerstone of its neurotrophic and pro-survival effects. The methodologies provided in this guide offer a comprehensive framework for researchers to investigate the molecular mechanisms of this compound and to further explore its therapeutic potential. The provided diagrams and structured data tables serve as a quick reference for understanding the core signaling events and the experimental evidence supporting them. Further quantitative studies will be beneficial to delineate the precise dose-response and temporal dynamics of AKT and ERK activation by this promising small molecule.

References

A Technical Guide to the Brain Penetrance of the TrkB/TrkC Agonist LM22B-10

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the brain penetrance of LM22B-10, a small-molecule co-activator of the Tropomyosin receptor kinase B (TrkB) and TrkC. This compound has garnered significant interest in the field of neuroscience for its neurotrophic and neuroprotective properties, making its ability to cross the blood-brain barrier (BBB) a critical aspect of its therapeutic potential. This document summarizes the available quantitative data, details relevant experimental methodologies, and visualizes key pathways and workflows to support further research and development.

Data on Brain Penetrance of this compound

The brain penetrance of this compound has been demonstrated in preclinical studies, with quantitative data available from in vivo experiments in mice. The following tables summarize the brain concentration of this compound following different routes of administration, as determined by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Table 1: Brain Concentration of this compound Following a Single Administration in Mice [1]

| Administration Route | Dose | Time Point | Brain Concentration (ng/g) |

| Intraperitoneal (IP) | 50 mg/kg | 1 hour | ~150 |

| Oral Gavage (OG) | 50 mg/kg | 1 hour | ~50 |

| Intranasal (IN) | 0.5 mg/kg | 1 hour | ~25 |

| Intraperitoneal (IP) + Intranasal (IN) | 50 mg/kg (IP) + 0.5 mg/kg (IN) | 1 hour | ~175 |

Table 2: Time-Course of this compound Brain Concentration Following Intraperitoneal Administration in Mice [1]

| Time Point | Brain Concentration (ng/g) |

| 30 minutes | ~125 |

| 1 hour | ~150 |

| 2 hours | ~100 |

| 4 hours | ~50 |

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of research findings. Below are the methodologies employed in the key experiments to assess the brain penetrance and activity of this compound.

Animal Studies

-

Animal Model: Adult male C57BL/6J mice are typically used for in vivo studies[2][3]. All procedures should be conducted in accordance with institutional guidelines for animal care and use.

-

Drug Administration: this compound is administered via intraperitoneal (IP) injection, oral gavage (OG), or intranasal (IN) delivery[1]. For IP and OG administration, this compound can be dissolved in a vehicle such as a solution of DMSO, PEG300, Tween-80, and saline. For IN administration, a specific formulation suitable for nasal delivery is required.

Pharmacokinetic Analysis

-

Sample Collection: At specified time points following drug administration, animals are euthanized, and brain tissue is rapidly collected. Blood samples are also collected to determine plasma concentrations.

-

Sample Preparation: Brain tissue is homogenized in a suitable buffer. Both brain homogenate and plasma samples are then subjected to an extraction procedure, such as liquid-liquid extraction or solid-phase extraction, to isolate the analyte of interest (this compound) and remove interfering substances.

-